molecular formula C11H11NO B026382 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine CAS No. 106792-29-4

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine

货号: B026382
CAS 编号: 106792-29-4
分子量: 173.21 g/mol
InChI 键: LDUZILRBWUAJLE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine (CAS No: 106792-29-4) is a tricyclic organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol. This compound serves as a critical synthetic intermediate and privileged structural scaffold in medicinal chemistry, particularly in the development of novel anti-cancer therapeutics. Its primary research value lies in its role as a core structure for designing potent allosteric inhibitors of p21-activated kinase 4 (PAK4), a serine/threonine kinase recognized as an emergent and promising drug target in oncology. Recent scientific studies (2024) have demonstrated that this tetrahydrobenzofuro[2,3-c]pyridine tricyclic core is essential for creating high-potency inhibitors that bind to PAK4 in a non-ATP competitive manner. PAK4 is overexpressed in various aggressive cancers, including pancreatic, breast, and esophageal cancers, where it plays a key role in promoting tumor cell proliferation and metastasis. Furthermore, PAK4 inhibition has been shown to negatively correlate with immune infiltration, and its suppression can significantly enhance T-cell infiltration into tumors, synergistically improving the efficacy of PD-1 immunotherapy in models such as melanoma and glioblastoma. Researchers utilize this scaffold to develop compounds that exhibit significant tumor growth inhibition in vivo, making it a valuable tool for exploring new pathways in cancer biology and immuno-oncology. This product is provided for research purposes only and must be stored at 2-8°C to maintain stability. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications in humans.

属性

IUPAC Name

1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUZILRBWUAJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552577
Record name 1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106792-29-4
Record name 1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Catalyst Screening in Suzuki Coupling

Pd(dppf)Cl₂ emerged as the optimal catalyst for the initial coupling, providing A2 in 59% yield. Substituting Pd(PPh₃)₄ in later stages improved yields for boronic ester couplings (30–61%). Microwave-assisted Suzuki reactions at 140°C further enhanced efficiency for sterically hindered substrates (19–82% yield).

Solvent and Temperature Effects

Cyclization of A5 to A6 achieved 73% yield in toluene at reflux, while THF proved superior for borane reductions (51–53% yield). For Mannich reactions, acidic solvents like acetic acid at 50–140°C were critical for tricyclic core formation.

Protecting Group Strategy

Boc-protection mitigated solubility issues in intermediate A16–A21 , though yields suffered (24–58%) due to competing side reactions. Trifluoroacetic acid (TFA)-mediated deprotection under anhydrous conditions minimized degradation .

化学反应分析

Types of Reactions

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuro[2,3-c]pyridine scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

科学研究应用

Medicinal Chemistry

Therapeutic Potential:
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine derivatives have been investigated for their potential as therapeutic agents. They exhibit a range of biological activities including:

  • Antidepressant Activity: Certain derivatives have shown high affinity for alpha-2 adrenoceptors, indicating potential use as antidepressants .
  • Inhibition of Enzymes: Research has identified these compounds as inhibitors of p21-activated kinase 4 (PAK4), which is implicated in pancreatic cancer progression. The inhibition of PAK4 could lead to new treatments for this aggressive cancer type .
  • Histone Deacetylase Inhibition: Novel derivatives have been developed as histone deacetylase (HDAC) inhibitors, demonstrating efficacy against hepatocellular carcinoma (HCC) cells .

Biological Studies

Mechanisms of Action:
The mechanisms through which this compound exerts its effects involve interaction with specific molecular targets:

  • Alpha-2 Adrenoceptor Modulation: Compounds targeting these receptors can modulate neurotransmitter release and influence mood regulation.
  • Cell Cycle Regulation: PAK4 inhibitors can disrupt cell cycle progression in cancer cells, leading to apoptosis and reduced tumor growth.

Synthesis and Structural Variations

Synthetic Pathways:
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Condensation Reactions: The condensation of O-phenylhydroxylamine with piperidin derivatives yields the target compound.
  • Modification Techniques: Various substitution reactions can be employed to create derivatives with enhanced biological activity.

Table 1: Comparison of Synthetic Routes

MethodKey StepsYield (%)References
CondensationO-phenylhydroxylamine + Piperidin70-85
SubstitutionNucleophilic substitution on existing rings60-75

Industrial Applications

Material Science:
Beyond medicinal applications, compounds like this compound are being explored for their potential in developing new materials with unique properties. Their structural characteristics may be leveraged in creating polymers or other advanced materials.

Case Studies

Case Study 1: Antidepressant Development
A study focused on a series of substituted tetrahydrobenzofuro[2,3-c]pyridine derivatives demonstrated their ability to selectively inhibit alpha-2 adrenoceptors while sparing alpha-1 receptors. This selectivity is crucial for minimizing side effects commonly associated with antidepressant therapies .

Case Study 2: Cancer Treatment
Recent research has highlighted the development of tetrahydrobenzofuro[2,3-c]pyridine derivatives as PAK4 inhibitors. These compounds were tested in vitro against pancreatic cancer cell lines and exhibited significant antiproliferative effects with IC50 values indicating potent activity .

作用机制

The mechanism of action of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine, particularly as a histone deacetylase inhibitor, involves the inhibition of histone deacetylase enzymes. These enzymes are responsible for the removal of acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, this compound promotes the acetylation of histone proteins, resulting in chromatin relaxation and increased gene expression. This mechanism is particularly relevant in the context of cancer treatment, where the reactivation of tumor suppressor genes can inhibit cancer cell growth and induce apoptosis .

相似化合物的比较

Table 1: Key Structural Analogues and Their Pharmacological Profiles

Compound Name Core Structure Target/Activity IC₅₀/EC₅₀ Reference
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine Benzofuro[2,3-c]pyridine PAK4 inhibition (pancreatic cancer) 0.8–15 nM
Elbfluorene (Benzofuro[2,3-c]pyridine I) Benzofuro[2,3-c]pyridine CDK inhibition Not reported
Tetrahydrothieno[2,3-c]pyridine (5m) Thieno[2,3-c]pyridine Kinase inhibition (unspecified) 2.02 μM
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Pyrido[2,3-c]pyridazine Bcl-xL inhibition (pro-apoptotic) Not reported
1,2,3,4-Tetrahydrobenzofuro[3,2-c]pyridine Benzofuro[3,2-c]pyridine Central α₂-antagonism (antidepressant) Highly potent
  • Benzofuropyridines vs. Dibenzofurans : Benzofuropyridines are less studied than dibenzofurans despite comparable synthetic complexity . The pyridine ring in benzofuropyridines enhances hydrogen bonding and π-π stacking, improving target engagement compared to dibenzofurans’ purely aromatic system.
  • Ring System Variations: Replacing the furan oxygen in benzofuropyridines with sulfur (e.g., thieno[2,3-c]pyridine derivatives) reduces potency, as seen in compound 5m (IC₅₀ = 2.02 μM vs. <15 nM for benzofuropyridines) . Pyridazine-containing analogues (e.g., pyrido[2,3-c]pyridazine) exhibit distinct mechanisms, such as Bcl-xL inhibition, but lack quantitative potency data .

Table 3: Physicochemical Properties and Hazards

Compound Name Molecular Weight Solubility Hazards (GHS)
This compound hydrochloride 209.67 Moderate (aqueous) H302, H315, H319, H335
1,2,3,4-Tetrahydrobenzofuro[3,2-c]pyridine 173.21 Low Not reported
Tetrahydrothieno[2,3-c]pyridine ~250 (estimated) Low Not reported
  • Hydrochloride Salts : The hydrochloride form of benzofuro[2,3-c]pyridine improves aqueous solubility, critical for in vivo administration .
  • Safety Considerations : Benzofuropyridines exhibit moderate toxicity (oral LD₅₀ > 300 mg/kg), with hazards including skin/eye irritation and respiratory sensitivity .

生物活性

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a fused bicyclic structure that incorporates both benzofuro and pyridine moieties. The synthesis of this compound and its derivatives has been achieved through various methods, including cyclization reactions involving appropriate precursors. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while maintaining biological activity.

1. Anticancer Properties

Recent research highlights the potential of this compound as a histone deacetylase (HDAC) inhibitor. A study demonstrated that certain derivatives exhibited potent inhibitory effects against HDAC6, which is implicated in various cancers including hepatocellular carcinoma. The inhibition of HDAC6 leads to altered gene expression profiles that can induce apoptosis in cancer cells.

  • Case Study : In vitro studies showed that specific derivatives of this compound inhibited the growth of multiple cancer cell lines with IC50 values ranging from 2.08 µM to 37 µM across different assays. The most active compound was further evaluated in vivo for its anticancer efficacy .

2. CYP17 Inhibition

Another significant biological activity is the inhibition of cytochrome P450 17A1 (CYP17), which plays a crucial role in androgen biosynthesis. Compounds derived from this compound have shown promising results as non-steroidal CYP17 inhibitors.

  • Data Table: CYP17 Inhibition Activity
CompoundIC50 (nM)Cell LineMechanism of Action
Compound 5c16PC-3 (Prostate)Inhibits testosterone binding
Compound Va95UO-31 (Renal)Prevents androgen receptor binding
Compound Vb30MCF-7 (Breast)Induces apoptosis

These compounds have been evaluated against various cancer cell lines and have shown enhanced potency compared to traditional therapies like abiraterone .

3. Central Nervous System Activity

Some derivatives have been identified as potential antidepressants due to their high affinity for alpha-2 adrenergic receptors. This receptor selectivity suggests a mechanism whereby these compounds can modulate neurotransmitter release and improve mood disorders.

  • Research Findings : A study reported that certain substituted tetrahydrobenzofuro[3,2-c]pyridines exhibited significant antagonistic activity at alpha-2 adrenoceptors with minimal interaction with alpha-1 receptors .

The mechanisms underlying the biological activities of this compound include:

  • HDAC Inhibition : By inhibiting HDAC6, these compounds can alter histone acetylation patterns leading to changes in gene expression that promote apoptosis in cancer cells.
  • CYP17 Modulation : The inhibition of CYP17 prevents the synthesis of androgens which is critical in the progression of hormone-dependent cancers.
  • Adrenergic Receptor Interaction : The modulation of alpha-2 adrenergic receptors affects neurotransmitter dynamics in the central nervous system.

常见问题

Basic: What methodologies are optimal for synthesizing 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine, and how can reaction yields be improved?

Answer:
The synthesis of this compound often involves multi-step protocols, including cyclization, catalytic hydrogenation, and functional group modifications. For example:

  • Stepwise Cyclization : A method described in Janssen Pharmaceutica's work ( ) starts with this compound hydrochloride, which is alkalized using CH₂Cl₂/H₂O/NH₄OH to yield the free base. Subsequent coupling with aldehydes (e.g., 4-phenoxybenzaldehyde) under hydrogenation (10% Pd/C, H₂) achieves functionalization.
  • Catalyst Optimization : Using Na₂CO₃ and KI in 2-butanone improves regioselectivity during alkylation reactions .
  • Yield Enhancement : Reflux conditions and solvent selection (e.g., methanol for hydrogenation) are critical. Yields can exceed 80% when optimizing stoichiometry and catalyst loading .

Basic: What analytical techniques are recommended for structural elucidation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies fused ring systems and substituent positions. For example, aromatic protons in the benzofuropyridine core appear as distinct multiplet signals between δ 6.5–8.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 204.1022 for C₁₂H₁₃NO) .
  • HPLC-PDA : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Advanced: How does this compound exhibit α₂-adrenoceptor antagonism, and what experimental models validate this activity?

Answer:
Kennis et al. (2000) demonstrated potent α₂-antagonism (IC₅₀ < 10 nM) via radioligand binding assays using rat cortical membranes . Functional assays (e.g., guinea pig ileum contraction) confirmed reversible inhibition of norepinephrine-induced responses. Structural features like the fused benzofuran ring enhance binding to the receptor's hydrophobic pocket .

Advanced: What mechanisms underlie its histone deacetylase (HDAC) inhibitory activity in hepatocellular carcinoma?

Answer:
Recent studies (PMID: 37498552) show that derivatives of this compound inhibit HDAC6/8 isoforms (IC₅₀: 50–200 nM) via chelation of catalytic zinc ions. In vitro assays (HepG2 cells) revealed apoptosis induction (EC₅₀: 1.2 μM) and reduced tumor growth in xenograft models. Western blotting confirmed increased acetylation of α-tubulin and histones .

Advanced: How can researchers resolve contradictions in reported pharmacological data (e.g., α₂-antagonism vs. CYP17 inhibition)?

Answer:

  • Target Selectivity Profiling : Use kinase/GPCR panels to assess off-target effects. For instance, Wang et al. (2017) identified CYP17 inhibition (IC₅₀: 15 nM) via fluorescence-based assays, distinct from α₂ activity .
  • Structural Modifications : Introduce substituents (e.g., morpholinyl or piperazinyl groups) to bias activity toward specific targets. Computational docking (e.g., AutoDock Vina) predicts binding poses to prioritize analogs .

Methodological: What strategies address low solubility in biological assays?

Answer:

  • Prodrug Design : Esterification of hydroxyl groups improves aqueous solubility (e.g., acetate prodrugs achieve >90% dissolution in PBS pH 7.4) .
  • Nanoparticle Formulation : Encapsulation in PEGylated liposomes enhances bioavailability (e.g., 3-fold increase in plasma AUC in murine models) .

Advanced: How does the fused benzofuropyridine scaffold influence pharmacokinetic properties?

Answer:

  • Metabolic Stability : The rigid fused ring reduces CYP3A4-mediated oxidation. Microsomal assays show t₁/₂ > 120 min vs. 30 min for non-fused analogs .
  • Blood-Brain Barrier Penetration : LogP values (~2.5) and polar surface area (45 Ų) predict moderate CNS penetration, validated by in situ perfusion models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine
Reactant of Route 2
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。